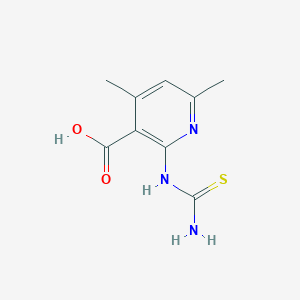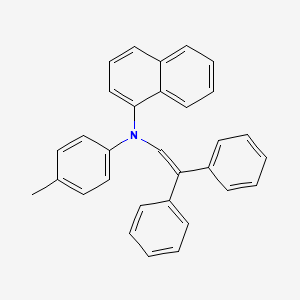
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene core substituted with a diphenylethenyl group and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with 2,2-diphenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Diphenylethenyl)-N-phenylamine: Lacks the methyl group on the phenyl ring.
N-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)naphthalen-1-amine: Contains a chlorine substituent instead of a methyl group.
N-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)naphthalen-1-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is unique due to the specific combination of substituents on the naphthalene core, which can influence its chemical reactivity and potential applications. The presence of the methyl group on the phenyl ring can also affect its electronic properties and interactions with other molecules.
Propriétés
Numéro CAS |
693818-48-3 |
|---|---|
Formule moléculaire |
C31H25N |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-(2,2-diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C31H25N/c1-24-19-21-28(22-20-24)32(31-18-10-16-25-15-8-9-17-29(25)31)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-23H,1H3 |
Clé InChI |
HCQCGOUGJVFCEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
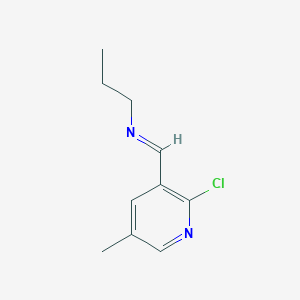
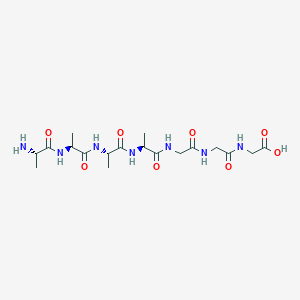
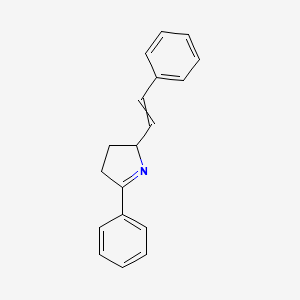
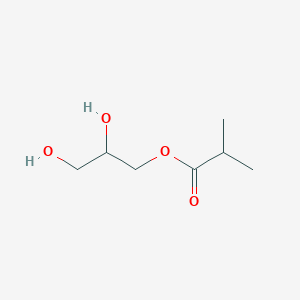
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
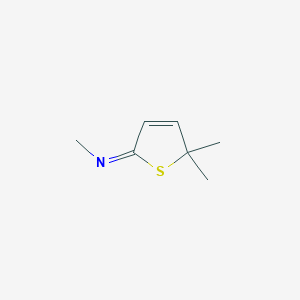
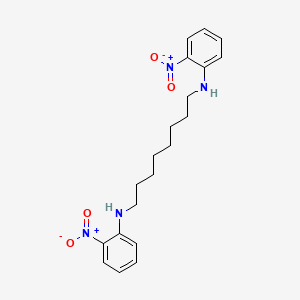

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
